![molecular formula C19H21N5O4S B2373115 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797286-25-9](/img/structure/B2373115.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
This compound has shown promise as an anti-tubercular agent. In a study by Singireddi Srinivasarao et al., a series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells.
Piperidine Derivatives
The compound’s piperidine moiety may have broader applications. Piperidine derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. Recent literature highlights various synthetic routes to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Further exploration of this compound’s piperidine scaffold could lead to novel drug candidates.
Cytotoxicity Studies
In vitro cytotoxicity studies are essential for assessing potential drug candidates. The compound’s cytotoxicity against specific cell lines, such as A549, warrants investigation. Researchers have employed the MTT assay to evaluate the cytotoxic effects of related compounds . Understanding its impact on cell viability will guide further development.
Conclusion
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” holds promise in the fight against tuberculosis and offers potential avenues for broader drug discovery. Further research and experimental validation are necessary to unlock its full therapeutic potential. 🌟
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives, which are present in this compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely involve the formation of hydrogen bonds, as is common with many piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c20-12-16-19(22-6-5-21-16)24-7-3-14(4-8-24)13-23-29(25,26)15-1-2-17-18(11-15)28-10-9-27-17/h1-2,5-6,11,14,23H,3-4,7-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMIUOVRHSFKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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